molecular formula C12H9N3O2 B11448863 N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B11448863
M. Wt: 227.22 g/mol
InChI Key: LMIDDLXXJOMAAC-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a cyanophenyl group attached to the nitrogen atom and a carboxamide group attached to the isoxazole ring

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(4-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H9N3O2/c1-8-6-11(15-17-8)12(16)14-10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H,14,16)

InChI Key

LMIDDLXXJOMAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 4-cyanophenylhydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This intermediate is then cyclized using acetic anhydride to yield the desired isoxazole derivative. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide exhibits notable biological activities, making it a candidate for various therapeutic applications. Research has highlighted its potential in the following areas:

  • Anticancer Activity :
    • Studies have shown that this compound possesses antiproliferative properties against several cancer cell lines, including hepatocellular carcinoma and breast cancer. For instance, it demonstrated significant growth inhibition in the MCF-7 breast cancer cell line with an IC50 value of approximately 15 µM after 48 hours of treatment .
    • The National Cancer Institute's Developmental Therapeutics Program reported that compounds similar to this compound exhibited growth inhibition across various cancer types, indicating its broad-spectrum anticancer potential .
  • Mechanism of Action :
    • The compound's mechanism involves interaction with biological macromolecules, influencing pathways critical for cell proliferation and survival. Its efficacy against cancer cells has been attributed to its ability to induce apoptosis and inhibit cell cycle progression .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may reduce pro-inflammatory cytokines in macrophage models, indicating potential use in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AnticancerHepatocellular carcinomaGrowth inhibition observed2022
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025

Case Studies

  • Anticancer Activity Evaluation (2023) :
    • Objective : To evaluate cytotoxic effects on human breast cancer cells.
    • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Inflammation Model Study (2025) :
    • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-cyanophenyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor activity, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O2, with a molecular weight of approximately 230.24 g/mol. The compound features an isoxazole ring substituted with a cyanophenyl group and a carboxamide functional group, contributing to its unique biological activity.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to target specific kinases involved in tumor growth, making it a candidate for further development as an anticancer agent.

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. It has been reported to interact with biological macromolecules, including proteins that are pivotal in cancer cell signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the isoxazole ring can enhance its potency against specific cancer types.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the unique biological activity of this compound. The following table summarizes key features and activities:

Compound NameStructural FeaturesUnique AspectsAntitumor Activity
N-(4-fluorophenyl)-5-methylisoxazole-3-carboxamideFluorine substitutionEnhanced bioactivity due to fluorineModerate
N-(4-nitrophenyl)-5-methylisoxazole-3-carboxamideNitro group on phenylIncreased electron-withdrawing effectsHigh
5-(tert-butyl)isoxazol-3-carboxylic acidTert-butyl substitutionDifferent steric effects influencing reactivityLow

This table illustrates how variations in substituents can significantly affect the pharmacological profiles and biological activities of these compounds.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on FLT3 Inhibition : A study demonstrated that derivatives of 5-methylisoxazole, including this compound, showed potent inhibitory activity against FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). The compound exhibited an IC50 value in the nanomolar range, indicating strong efficacy against FLT3 mutations .
  • Neurodegenerative Disease Models : Another investigation into the compound's potential as a dual inhibitor for CSF-1R and c-Kit revealed promising results in models of neurodegenerative diseases. The compound maintained structural integrity and demonstrated favorable pharmacokinetic properties, suggesting potential for therapeutic use in neuroinflammation .

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